molecular formula C27H30N2O3 B14161561 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone CAS No. 5994-32-1

1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone

Cat. No.: B14161561
CAS No.: 5994-32-1
M. Wt: 430.5 g/mol
InChI Key: YRLIGRONCZURLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is a complex organic compound that features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzyl chloride with piperazine to form the intermediate 1-(2,4-dimethoxybenzyl)piperazine. This intermediate is then reacted with 2,2-diphenylethanone under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones: Target poly (ADP-ribose) polymerase in cancer cells.

Uniqueness

1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone is unique due to its specific structural features, such as the combination of a piperazine ring with a 2,4-dimethoxybenzyl group and a diphenylethanone moiety.

Properties

CAS No.

5994-32-1

Molecular Formula

C27H30N2O3

Molecular Weight

430.5 g/mol

IUPAC Name

1-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone

InChI

InChI=1S/C27H30N2O3/c1-31-24-14-13-23(25(19-24)32-2)20-28-15-17-29(18-16-28)27(30)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19,26H,15-18,20H2,1-2H3

InChI Key

YRLIGRONCZURLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.